Cas no 176650-26-3 (Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)

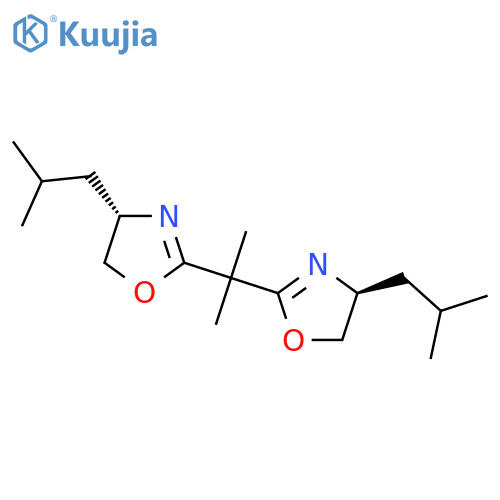

176650-26-3 structure

商品名:Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-

CAS番号:176650-26-3

MF:C17H30N2O2

メガワット:294.432304859161

MDL:MFCD34563709

CID:4467178

PubChem ID:10891732

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- 化学的及び物理的性質

名前と識別子

-

- Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-

- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)

- SCHEMBL803920

- CS-0141159

- F72640

- starbld0002999

- BS-47043

- 176650-26-3

- (4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

- (4S)-4-(2-methylpropyl)-2-{2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-dihydro-1,3-oxazole

-

- MDL: MFCD34563709

- インチ: InChI=1S/C17H30N2O2/c1-11(2)7-13-9-20-15(18-13)17(5,6)16-19-14(10-21-16)8-12(3)4/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1

- InChIKey: HVMXJQXADXIDCS-KBPBESRZSA-N

- ほほえんだ: CC(C)CC1COC(=N1)C(C)(C)C2=NC(CO2)CC(C)C

計算された属性

- せいみつぶんしりょう: 294.230728204g/mol

- どういたいしつりょう: 294.230728204g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 43.2Ų

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R146414-100mg |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- |

176650-26-3 | 97% | 100mg |

¥271 | 2023-09-09 | |

| Ambeed | A1462224-100mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 97% | 100mg |

$44.0 | 2025-02-20 | |

| Aaron | AR01XD80-100mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 98% | 100mg |

$25.00 | 2025-02-12 | |

| Aaron | AR01XD80-250mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 98% | 250mg |

$58.00 | 2025-02-12 | |

| Aaron | AR01XD80-5g |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 98% | 5g |

$1082.00 | 2025-02-12 | |

| Cooke Chemical | BD8987655-100mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 97% | 100mg |

RMB 393.60 | 2025-02-20 | |

| AstaTech | F72640-0.1/G |

(4S,4'S)-2,2'-(PROPANE-2,2-DIYL)BIS(4-ISOBUTYL-4,5-DIHYDROOXAZOLE) |

176650-26-3 | 95% | 0.1g |

$108 | 2023-09-18 | |

| 1PlusChem | 1P01XCZO-100mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 97% | 100mg |

$30.00 | 2024-06-19 | |

| Aaron | AR01XD80-1g |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) |

176650-26-3 | 98% | 1g |

$222.00 | 2025-02-12 |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

176650-26-3 (Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量